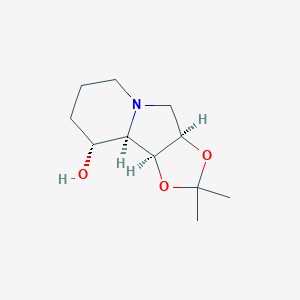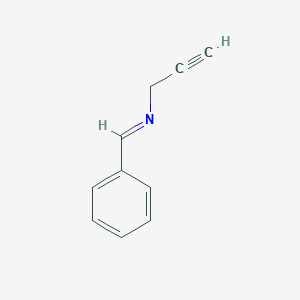
(1H-indol-3-ylsulfanyl)méthanimidamide hydriodide
Vue d'ensemble
Description
(1H-Indol-3-ylsulfanyl)methanimidamide hydroiodide is a chemical compound with potential applications in various fields, including medicinal chemistry and biological research. It is characterized by the presence of an indole ring, a sulfanyl group, and a methanimidamide moiety, combined with a hydroiodide salt.
Applications De Recherche Scientifique
(1H-Indol-3-ylsulfanyl)methanimidamide hydroiodide has been investigated for its potential in drug development, particularly in the treatment of cancer. It has shown promising results in preclinical studies for breast, lung, and colon cancer. Additionally, it is used in biological research to study the effects of indole derivatives on cellular processes and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide typically involves the reaction of indole-3-thiol with methanimidamide in the presence of hydroiodic acid. The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Advanced purification methods, including chromatography, may be employed to achieve the desired quality for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the methanimidamide group to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in cellular signaling pathways. The indole ring is known to interact with various biological targets, modulating their activity and leading to therapeutic effects. The sulfanyl group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, thereby altering their function .
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with anticancer properties.
3-(Methylthio)indole: Similar structure with a methylthio group instead of a sulfanyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness: (1H-Indol-3-ylsulfanyl)methanimidamide hydroiodide is unique due to the presence of the methanimidamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific interactions with molecular targets.
Propriétés
IUPAC Name |
[amino(1H-indol-3-ylsulfanyl)methylidene]azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOQCZXEQTTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(=[NH2+])N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26377-76-4 | |
| Record name | Carbamimidothioic acid, 1H-indol-3-yl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



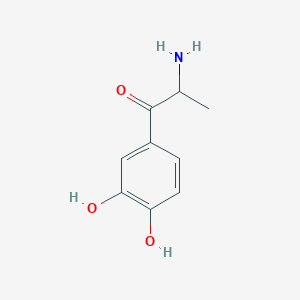
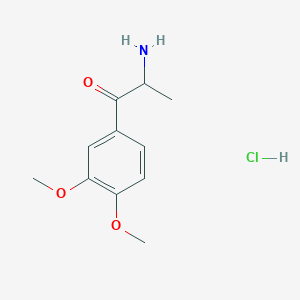
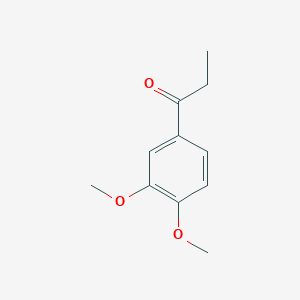



![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
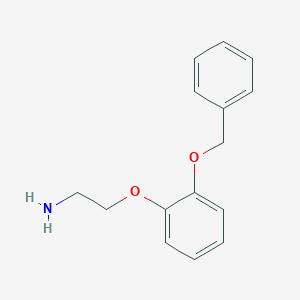

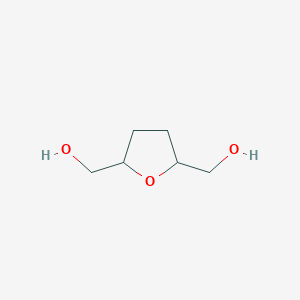
![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
